molecular formula C12H19N B2705934 1-[4-(Propan-2-YL)phenyl]propan-2-amine CAS No. 32560-62-6

1-[4-(Propan-2-YL)phenyl]propan-2-amine

Cat. No.: B2705934
CAS No.: 32560-62-6
M. Wt: 177.291
InChI Key: CORKPPLFQPYRLN-UHFFFAOYSA-N
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Description

1-[4-(Propan-2-YL)phenyl]propan-2-amine is an organic compound that belongs to the class of phenylpropanamines. This compound is characterized by the presence of a phenyl ring substituted with a propan-2-yl group and an amine group at the second carbon of the propane chain. It is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Propan-2-YL)phenyl]propan-2-amine typically involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. This method is environmentally friendly and economically attractive. The process starts with prochiral ketones, which are converted to the desired amine through asymmetric synthesis. The reaction conditions often involve immobilized whole-cell biocatalysts with ®-transaminase activity, achieving high enantioselectivity and conversion rates .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar biocatalytic approaches. The use of immobilized enzymes allows for continuous production processes, enhancing efficiency and reducing costs. The optimization of reaction parameters, such as temperature, pH, and substrate concentration, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Propan-2-YL)phenyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed:

Scientific Research Applications

1-[4-(Propan-2-YL)phenyl]propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as cognitive enhancement and treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Propan-2-YL)phenyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for transaminases, facilitating the transfer of amino groups. It may also interact with receptors or enzymes in biological systems, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-[4-(Propan-2-YL)phenyl]propan-2-amine is unique due to its specific substitution pattern and the presence of both an amine group and a propan-2-yl group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(2)12-6-4-11(5-7-12)8-10(3)13/h4-7,9-10H,8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORKPPLFQPYRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32560-62-6
Record name 1-[4-(propan-2-yl)phenyl]propan-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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